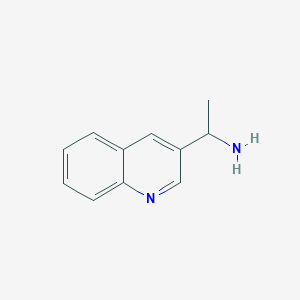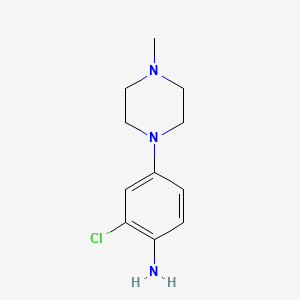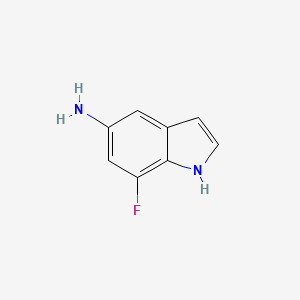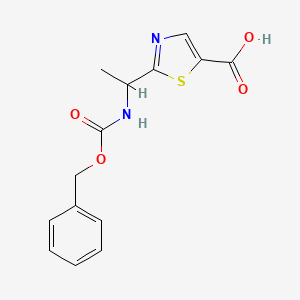
3-Quinolinemethanamine, alpha-methyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as “3-Quinolinemethanamine, alpha-methyl-”, has been a topic of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been developed over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .
Molecular Structure Analysis
The molecular structure of “3-Quinolinemethanamine, alpha-methyl-” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of this compound is 172.23 g/mol.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Antioxidant Activity
Quinoline derivatives have been found to exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Quinoline systems have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They have shown significant antimalarial activity, making them valuable in the development of antimalarial drugs.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities . This research could lead to the development of new treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have also been found to have antituberculosis activities . This makes them potential candidates for the development of new antituberculosis drugs.
Antimicrobial Activity
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including antimicrobial activities .
Cardiovascular Activity
Quinoline systems have also been reported to have cardiovascular activities . This makes them potential candidates for the development of new cardiovascular drugs.
Direcciones Futuras
The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . This includes the design of late transition metal catalysts with unique chelating amine donors for the development of high-performance polyolefin materials .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of receptors and enzymes, playing a significant role in numerous biological activities .
Mode of Action
Quinoline compounds typically exhibit chemical reactivity similar to benzene and pyridine, undergoing both nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a broad range of biological responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Pharmacokinetics
It is noted that all of the most potent quinoline derivatives are orally bioavailable without blood-brain barrier penetration .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses .
Action Environment
It is worth noting that the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes .
Propiedades
IUPAC Name |
1-quinolin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPCGOQWSUBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinemethanamine, alpha-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)
![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)


![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)
